3-Bromobenzenesulfonamide
Overview
Description
3-Bromobenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol . It is a white to light yellow crystalline powder with a melting point of 151-156°C . This compound is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzenesulfonamide can be synthesized through the amidation reaction of 3-bromobenzenesulfonyl chloride with ammonia or an amine . The reaction typically involves the use of a solvent such as diethyl ether or acetic acid and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids.
Reduction Products: Reduction of the sulfonamide group can yield amines or other reduced derivatives.
Scientific Research Applications
3-Bromobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial activity by interfering with bacterial enzyme systems .
Comparison with Similar Compounds
- 3-Fluorobenzenesulfonamide
- 3-Chlorobenzenesulfonamide
- 3-Iodobenzenesulfonamide
Comparison: 3-Bromobenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where other halogenated sulfonamides may not be as effective .
Properties
IUPAC Name |
3-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBJNMWVQGHHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370490 | |
Record name | 3-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-01-9 | |
Record name | 3-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of investigating the crystal structure of this novel compound combining metformin and 3-bromobenzenesulfonamide?
A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions with biological targets. In this study [], researchers investigated the crystal structure of a new compound formed by combining metformin, a well-known type 2 diabetes drug, with this compound. By elucidating the three-dimensional arrangement of atoms within this molecule, scientists can gain a deeper understanding of its potential interactions with biological systems and its potential as a therapeutic agent for diabetes. This structural information is crucial for further research into its pharmacological properties and could pave the way for the development of novel antidiabetic agents.
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